molecular formula C19H16N2O2 B12836804 (S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole

(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B12836804
M. Wt: 304.3 g/mol
InChI Key: OKLYEOOEUKNTJY-QGZVFWFLSA-N
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Description

(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound that belongs to the class of quinoline derivatives. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Chemical Reactions Analysis

(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole can be compared with other quinoline derivatives, such as:

    Quinine: Known for its antimalarial properties.

    Chloroquine: Another antimalarial drug with a similar quinoline structure.

    Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.

The uniqueness of this compound lies in its specific structural features, such as the methoxy group and the dihydrooxazole moiety, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

(4S)-2-(4-methoxyquinolin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H16N2O2/c1-22-18-11-16(20-15-10-6-5-9-14(15)18)19-21-17(12-23-19)13-7-3-2-4-8-13/h2-11,17H,12H2,1H3/t17-/m1/s1

InChI Key

OKLYEOOEUKNTJY-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC(=NC2=CC=CC=C21)C3=N[C@H](CO3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=NC2=CC=CC=C21)C3=NC(CO3)C4=CC=CC=C4

Origin of Product

United States

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